molecular formula C9H13N B13932770 5-Methyl-2-propylpyridine CAS No. 18113-79-6

5-Methyl-2-propylpyridine

Cat. No.: B13932770
CAS No.: 18113-79-6
M. Wt: 135.21 g/mol
InChI Key: DRQKJCKPTOWTOG-UHFFFAOYSA-N
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Description

5-Methyl-2-propylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom this compound is characterized by a methyl group at the fifth position and a propyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with propyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a propyl halide (e.g., propyl bromide) to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a column packed with a suitable catalyst (e.g., Raney nickel) and a low boiling point alcohol (e.g., 1-propanol) can efficiently produce this compound with high selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl or propyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various halogenated or alkylated pyridines.

Scientific Research Applications

5-Methyl-2-propylpyridine has several scientific research applications across different fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various receptors and enzymes, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a propyl group.

    2-Methyl-5-vinylpyridine: Contains a vinyl group at the fifth position.

    2-Methyl-5-isopropylpyridine: Features an isopropyl group at the fifth position.

Uniqueness

5-Methyl-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propyl group provides different steric and electronic effects compared to other alkyl-substituted pyridines, influencing its reactivity and interactions in various applications .

Properties

CAS No.

18113-79-6

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

5-methyl-2-propylpyridine

InChI

InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3

InChI Key

DRQKJCKPTOWTOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=C1)C

Origin of Product

United States

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